molecular formula C12H17N3O2S B5987412 N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide

N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide

Cat. No.: B5987412
M. Wt: 267.35 g/mol
InChI Key: UEQOIKXGVCZYQA-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is a chemical compound with the molecular formula C11H15N3O2S and a molecular weight of 253.325 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbothioamide group attached to a methylphenoxypropanoyl moiety. It is used in various scientific research applications due to its distinct chemical properties.

Properties

IUPAC Name

1-methyl-3-[2-(2-methylphenoxy)propanoylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8-6-4-5-7-10(8)17-9(2)11(16)14-15-12(18)13-3/h4-7,9H,1-3H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQOIKXGVCZYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide typically involves the reaction of 2-methylphenoxyacetic acid with hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.